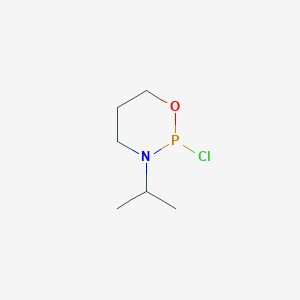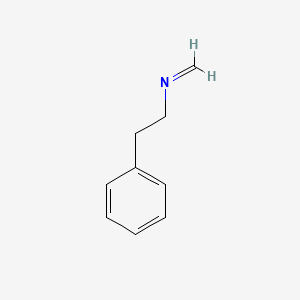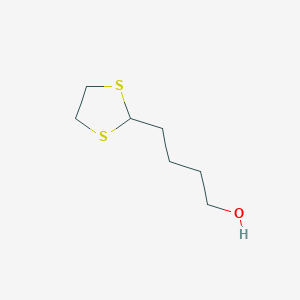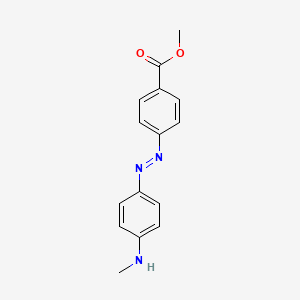
tert-Butyl 2-acetamidoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-acetamidoprop-2-enoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetamido group, and a prop-2-enoate moiety. This compound is of interest in organic synthesis and various chemical reactions due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamidoprop-2-enoate typically involves the esterification of 2-acetamidoprop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{2-acetamidoprop-2-enoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-acetamidoprop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products Formed:
- Oxidation can yield carboxylic acids.
- Reduction can produce alcohols or amines.
- Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-acetamidoprop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and amides. It may also be employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymer additives.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-acetamidoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functional groups can undergo hydrolysis in the presence of enzymes, leading to the release of active metabolites. These metabolites can then interact with biological pathways to exert their effects.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: An ester with a similar tert-butyl group but different functional groups.
2-Acetamidoprop-2-enoic acid: The parent acid of tert-Butyl 2-acetamidoprop-2-enoate.
tert-Butyl alcohol: A simple alcohol with a tert-butyl group.
Uniqueness: this compound is unique due to the combination of its ester and amide functional groups, which confer distinct reactivity and potential applications in various fields. Its structure allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
57001-46-4 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
tert-butyl 2-acetamidoprop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-6(10-7(2)11)8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,11) |
Clé InChI |
BQKIGJVQAAOYOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
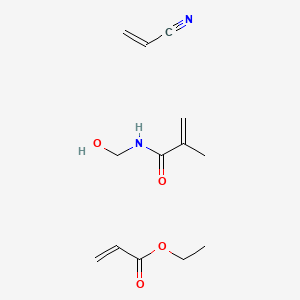
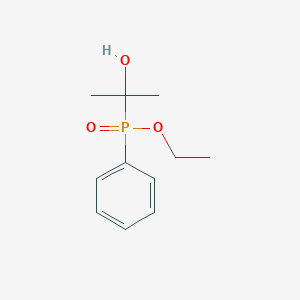

![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)

![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
